4-Bromopent-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromopent-1-yne is an organic compound with the molecular formula C5H7Br It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromopent-1-yne can be synthesized through multiple-step organic reactions. One common method involves the bromination of pent-1-yne. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale bromination reactors where pent-1-yne is continuously fed and reacted with bromine. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromopent-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in this compound can participate in electrophilic addition reactions with halogens or hydrogen halides, leading to the formation of dihalides or haloalkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium hydrosulfide or primary amines are commonly used under basic conditions.
Electrophilic Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) are used under controlled temperatures to achieve the desired addition products.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
4-Bromopent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromopent-1-yne involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom can be easily substituted by nucleophiles, while the triple bond can undergo addition reactions. These reactions are facilitated by the electron-deficient nature of the carbon atoms involved in the triple bond, making them susceptible to attack by electrophiles .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-butyne: Similar in structure but with a shorter carbon chain.
5-Bromo-1-pentyne: Another brominated alkyne with a different position of the bromine atom.
Uniqueness: 4-Bromopent-1-yne is unique due to its specific reactivity profile, which allows for selective substitution and addition reactions. Its structure provides a balance between reactivity and stability, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
83961-13-1 |
---|---|
Molekularformel |
C5H7Br |
Molekulargewicht |
147.01 g/mol |
IUPAC-Name |
4-bromopent-1-yne |
InChI |
InChI=1S/C5H7Br/c1-3-4-5(2)6/h1,5H,4H2,2H3 |
InChI-Schlüssel |
UAJKNRZBWKPSJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.